Iodamide meglumine

Descripción general

Descripción

La iodamida meglumina es un agente de contraste radiográfico soluble en agua que se utiliza principalmente en imágenes médicas, especialmente para la colecistografía y la colangiografía intravenosa . Este compuesto ayuda a visualizar la vesícula biliar y los conductos biliares durante los exámenes de rayos X al mejorar el contraste de estas estructuras.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la iodamida meglumina implica la yodación de derivados del ácido benzoico. El proceso normalmente incluye los siguientes pasos:

Yodación: La introducción de átomos de yodo en el anillo aromático de los derivados del ácido benzoico.

Amidación: La formación de enlaces amida mediante la reacción del ácido benzoico yodado con aminas apropiadas.

Adición de Meglumina: El paso final implica la adición de meglumina para mejorar la solubilidad y estabilidad del compuesto.

Métodos de producción industrial: La producción industrial de iodamida meglumina sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para obtener un alto rendimiento y pureza, a menudo involucrando técnicas avanzadas de purificación como la cristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones: La iodamida meglumina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de diversos productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la iodamida meglumina en formas menos oxidadas.

Sustitución: Los átomos de yodo en el compuesto se pueden sustituir por otros halógenos o grupos funcionales bajo condiciones apropiadas

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Agentes halogenantes, nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de ácido benzoico yodados, mientras que las reacciones de sustitución pueden producir varios compuestos halogenados .

Aplicaciones Científicas De Investigación

Excretory Urography

Iodamide meglumine has been extensively studied for its use in excretory urography, a diagnostic imaging technique used to visualize the urinary tract. A double-blind study comparing iodamide with diatrizoate (another contrast agent) indicated that iodamide may provide superior opacification of the pyelocalyceal system while maintaining comparable results in parenchymal opacification .

Key Findings:

- In a study involving 50 patients, iodamide was administered at doses of 0.8 cc/kg (up to a maximum of 55 cc). Results showed satisfactory performance in 23 out of 25 patients receiving iodamide .

- Adverse reactions were noted in six patients (24%) receiving iodamide, including mild nausea and hypotension, indicating a manageable safety profile .

Cholecystography and Cholangiography

Iodamide is also employed in cholecystography and intravenous cholangiography, allowing visualization of the gallbladder and biliary ducts. Following intravenous administration, iodamide is rapidly secreted into the bile, facilitating effective imaging within 10 to 25 minutes post-injection . This application is particularly beneficial for patients with compromised liver function and those with previous cholecystectomies.

Pharmacokinetics

The pharmacokinetic profile of iodamide reveals its rapid distribution and elimination patterns:

- Absorption: Rapidly absorbed after intravenous administration.

- Distribution: Concentrates in the liver and biliary system.

- Elimination: Primarily excreted through feces; approximately 10% through kidneys .

Case Study 1: Hepatotoxicity

A notable case involved a 66-year-old female who developed severe hepatotoxicity following the administration of this compound during cholangiography. The patient experienced significant increases in serum transaminases but recovered within weeks. This case underscores the importance of monitoring liver function when administering iodinated contrast agents, especially in patients with existing liver conditions .

Case Study 2: Efficacy Comparison

In another study comparing iodamide with Renografin (diatrizoate), it was found that iodamide provided better opacification in certain areas of the urinary tract while showing similar side effects. This suggests that iodamide may be a preferable option for specific diagnostic needs .

Summary Table of Clinical Applications

| Application | Methodology | Key Findings | Adverse Reactions |

|---|---|---|---|

| Excretory Urography | Double-blind study | Superior opacification compared to diatrizoate | Mild nausea, hypotension |

| Cholecystography | Intravenous administration | Effective visualization within 10-25 minutes | Rare hepatotoxic reactions |

Mecanismo De Acción

El mecanismo de acción de la iodamida meglumina implica su capacidad para bloquear los rayos X a medida que pasan por el cuerpo. Los átomos de yodo en el compuesto absorben los rayos X, creando un contraste entre las estructuras que contienen yodo y las que no. Este contraste permite la visualización clara de la vesícula biliar y los conductos biliares durante los procedimientos de imagen .

Compuestos similares:

Iodipamide: Otro agente de contraste yodado utilizado para fines de imagen similares.

Iohexol, Iodixanol, Ioversol: Agentes de contraste yodados modernos con propiedades fisicoquímicas variables.

Singularidad: La iodamida meglumina es única debido a su aplicación específica en la colecistografía y la colangiografía intravenosa. Su solubilidad en agua y su capacidad para proporcionar imágenes claras del sistema biliar la convierten en una herramienta valiosa en el diagnóstico médico .

Comparación Con Compuestos Similares

Iodipamide: Another iodinated contrast agent used for similar imaging purposes.

Iohexol, Iodixanol, Ioversol: Modern iodinated contrast agents with varying physicochemical properties.

Uniqueness: Iodamide meglumine is unique due to its specific application in cholecystography and intravenous cholangiography. Its water solubility and ability to provide clear imaging of the biliary system make it a valuable tool in medical diagnostics .

Actividad Biológica

Iodamide meglumine, a non-ionic contrast agent, is primarily used in medical imaging procedures such as urography and computed tomography (CT) scans. Its biological activity is characterized by its effectiveness in enhancing image quality while minimizing adverse effects. This article reviews the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound is a water-soluble iodinated compound that serves as a radiopaque agent. The presence of iodine allows it to absorb X-rays, thus enhancing the contrast of images obtained during radiological examinations. The mechanism of action involves the compound's distribution in vascular structures and organs, providing clearer delineation of anatomical features.

Comparative Studies

- Urography Efficacy : A double-blind study compared this compound with diatrizoate for bolus excretory urography. Results indicated that iodamide may offer superior pyelocalyceal opacification while demonstrating equivalent parenchymal opacification and side-effect profiles compared to diatrizoate .

- CT Imaging : In a study involving repeated doses of this compound for upper abdominal CT scans, it was noted that the agent provided high contrast enhancement of the liver, facilitating better visualization of hepatic structures .

Data Table: Efficacy Comparison in Imaging Studies

Safety Profile and Side Effects

The safety profile of this compound has been extensively studied. Common side effects include mild allergic reactions, nausea, and transient renal impairment. However, severe adverse events are rare. A comparative analysis showed that iodamide had a similar incidence of side effects to diatrizoate, reinforcing its safety as a contrast medium .

Case Studies

- Case Study 1 : In a cohort of 283 patients undergoing urography, those administered this compound reported comparable side effects to those receiving diatrizoate, with no significant differences in patient outcomes .

- Case Study 2 : A study involving 530 patients receiving repeated doses of iodamide for CT scans demonstrated effective hepatic imaging without significant adverse effects, underscoring its safety in clinical practice .

Pharmacokinetics

This compound is rapidly distributed throughout the body after intravenous administration. It is primarily excreted via the kidneys, with renal clearance being an essential factor in its pharmacokinetics. The compound's half-life and clearance rates are critical for assessing its suitability for patients with varying degrees of renal function.

Propiedades

Número CAS |

18656-21-8 |

|---|---|

Fórmula molecular |

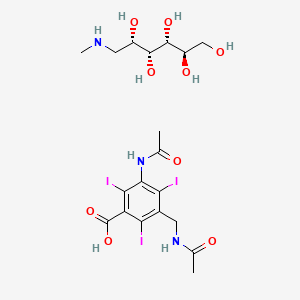

C19H28I3N3O9 |

Peso molecular |

823.2 g/mol |

Nombre IUPAC |

3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H11I3N2O4.C7H17NO5/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19;1-8-2-4(10)6(12)7(13)5(11)3-9/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |

Clave InChI |

UYIPQECISAQMIU-WZTVWXICSA-N |

SMILES |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNCC(C(C(C(CO)O)O)O)O |

SMILES isomérico |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

SMILES canónico |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNCC(C(C(C(CO)O)O)O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

18656-21-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

adipiodone meglumine Biligrafin Cholografin Meglumine Conraxin-H Endografin IODAMIDE MEGLUMINE iodipamide meglumine Isteropac meglumine iodamide meglumine iodipamide methylglucamine iodamide methylglucamine iodipamide Radioselectan Uromiron |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.